

# Spectroscopic Profile of (2S,6S)-2,6-Dimethylmorpholine: A Technical Guide

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## Compound of Interest

Compound Name: (2S,6S)-2,6-dimethylmorpholine

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This technical guide provides a comprehensive overview of the spectroscopic data for **(2S,6S)-2,6-dimethylmorpholine**, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of experimentally derived spectra for the specific (2S,6S)-trans-isomer, this document primarily presents data for the closely related cis-isomer, (2S,6R)-2,6-dimethylmorpholine, and general 2,6-dimethylmorpholine, alongside predicted data for the trans-isomer. This information serves as a valuable reference for the characterization and analysis of this compound in research and development settings.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the available  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for cis-2,6-dimethylmorpholine.

### $^1\text{H}$ NMR Data

Table 1:  $^1\text{H}$  NMR Chemical Shifts ( $\delta$ ) and Coupling Constants ( $J$ ) for cis-2,6-Dimethylmorpholine

Proton	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
CH <sub>3</sub>	0.97	d	6.0
CH <sub>2</sub> (axial)	2.16	dd	12.4, 10.0
NH	2.27	br s	-
CH <sub>2</sub> (equatorial)	2.67	dd	12.4, 2.0
CH	3.39-3.44	m	-

Solvent: DMSO-d<sub>6</sub>, Spectrometer Frequency: 400 MHz. Data obtained from patent literature.[\[1\]](#)

## <sup>13</sup>C NMR Data

Table 2: <sup>13</sup>C NMR Chemical Shifts ( $\delta$ ) for cis-2,6-Dimethylmorpholine

Carbon	Chemical Shift (ppm)
CH <sub>3</sub>	19.48
CH <sub>2</sub>	52.28
CH	72.68

Solvent: DMSO-d<sub>6</sub>, Spectrometer Frequency: 101 MHz. Data obtained from patent literature.[\[1\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The following data is for general 2,6-dimethylmorpholine and is sourced from the NIST Chemistry WebBook.[\[2\]](#)

Table 3: Key IR Absorption Bands for 2,6-Dimethylmorpholine

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300-3500	Broad	N-H stretch
2850-3000	Strong	C-H stretch
1450-1470	Medium	CH <sub>2</sub> bend
1370-1380	Medium	CH <sub>3</sub> bend
1050-1150	Strong	C-O stretch (ether)
1000-1250	Strong	C-N stretch

Note: The IR spectrum of a specific stereoisomer may show minor differences in the fingerprint region (below 1500 cm<sup>-1</sup>).

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The data presented below is for general 2,6-dimethylmorpholine.

Table 4: Key Mass Spectrometry Data for 2,6-Dimethylmorpholine

m/z	Relative Intensity	Possible Fragment
115	Moderate	[M] <sup>+</sup> (Molecular Ion)
100	Moderate	[M - CH <sub>3</sub> ] <sup>+</sup>
71	Strong	[M - C <sub>2</sub> H <sub>4</sub> O] <sup>+</sup>
57	Strong	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>
42	Base Peak	[C <sub>2</sub> H <sub>4</sub> N] <sup>+</sup>

Ionization Method: Electron Ionization (EI). Data sourced from the NIST Chemistry WebBook.  
[\[2\]](#)

## Experimental Protocols

The following sections detail generalized experimental procedures for obtaining the spectroscopic data presented above.

## NMR Spectroscopy Protocol

A general workflow for acquiring NMR spectra of a small organic molecule like **(2S,6S)-2,6-dimethylmorpholine** is outlined below.



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General workflow for NMR spectroscopy.

### Detailed Methodology:

- **Sample Preparation:** Approximately 5-10 mg of **(2S,6S)-2,6-dimethylmorpholine** is dissolved in about 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d<sub>6</sub>) in a clean, dry vial. The solution is then transferred to a 5 mm NMR tube.
- **Instrument Setup:** The NMR spectrometer is tuned and calibrated according to the manufacturer's guidelines.
- **Data Acquisition:** The NMR tube is placed in the spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field for optimal resolution. Standard pulse programs are used to acquire the <sup>1</sup>H and <sup>13</sup>C{<sup>1</sup>H} NMR spectra.
- **Data Processing:** The resulting Free Induction Decay (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

## IR Spectroscopy Protocol

For a liquid sample such as **(2S,6S)-2,6-dimethylmorpholine**, the following procedure is typically used to obtain an IR spectrum.



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General workflow for IR spectroscopy of a liquid sample.

Detailed Methodology:

- Sample Preparation: A single drop of neat **(2S,6S)-2,6-dimethylmorpholine** is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr). A second salt plate is carefully placed on top to form a thin liquid film between the plates.
- Data Acquisition: The salt plate "sandwich" is mounted in the sample holder of the FTIR spectrometer. A background spectrum of the empty beam path is recorded. Subsequently, the sample spectrum is acquired over the desired wavenumber range (typically 4000-400  $\text{cm}^{-1}$ ).
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument's software to correct for atmospheric and instrumental contributions. The resulting transmittance or absorbance spectrum is then analyzed to identify characteristic absorption bands.

## Mass Spectrometry Protocol

The following outlines a general procedure for obtaining the mass spectrum of a volatile liquid like **(2S,6S)-2,6-dimethylmorpholine** using Gas Chromatography-Mass Spectrometry (GC-MS).



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General workflow for GC-MS analysis.

#### Detailed Methodology:

- Sample Preparation: A dilute solution of **(2S,6S)-2,6-dimethylmorpholine** is prepared in a volatile organic solvent such as methanol or dichloromethane.
- Instrumentation: The GC-MS is equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The temperature program for the GC oven and the parameters for the mass spectrometer (e.g., ionization energy, mass range) are set.
- Injection and Separation: A small volume (typically 1 μL) of the sample solution is injected into the hot injection port of the GC, where it is vaporized. The vaporized sample is carried by an inert gas (e.g., helium) through the GC column, where separation of components occurs based on their boiling points and interactions with the stationary phase.
- Mass Analysis: As the **(2S,6S)-2,6-dimethylmorpholine** elutes from the GC column, it enters the ion source of the mass spectrometer. In electron ionization (EI) mode, the molecules are bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.
- Data Analysis: The mass spectrum corresponding to the GC peak of the target compound is analyzed to determine the molecular weight from the molecular ion and to identify characteristic fragment ions, which can aid in structure confirmation.

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## References

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